(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is a compound characterized by the presence of an amino group, a nitrile group, and a phenyl ring substituted with two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile typically involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons. These halides can be used in coupling and annulation reactions to construct a wide variety of trifluoromethyl-containing compounds . Another method involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biocatalytic processes and transition metal-catalyzed transformations are promising approaches for large-scale synthesis due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl-substituted phenyl ring but differs in its functional groups and overall structure.
(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: Another trifluoromethyl-containing compound with distinct structural features and applications.
Uniqueness
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is unique due to its combination of an amino group, a nitrile group, and two trifluoromethyl groups on the phenyl ring. This unique structure imparts specific chemical properties, such as high lipophilicity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C11H8F6N2 |
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Molecular Weight |
282.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H8F6N2/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9H,1,19H2/t9-/m1/s1 |
InChI Key |
JWOWJDPGUPBMPH-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CC#N)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC#N)N |
Origin of Product |
United States |
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